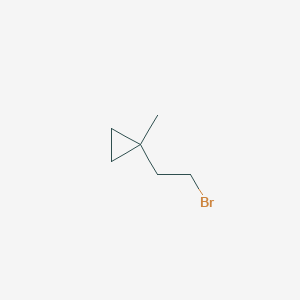

1-(2-Bromoethyl)-1-methylcyclopropane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Bromoethyl)-1-methylcyclopropane is a cyclopropane derivative that has been used in scientific research for its unique properties. It is a colorless liquid that is soluble in organic solvents such as ether and chloroform. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions in research.

Wissenschaftliche Forschungsanwendungen

Chemical Reactivity and Synthetic Applications

Cyclopropane derivatives, including methylene- and alkylidenecyclopropanes, are noted for their highly strained structure which imparts exceptional reactivity. This feature facilitates a wide range of synthetic applications, such as ring-opening reactions, cycloadditions, and polymerizations. Recent developments highlight their utility in creating complex molecular architectures, offering pathways to synthesizing novel compounds and materials (Pellissier, 2010; Pellissier, 2014).

Role in Ethylene Biology and Postharvest Treatment

The compound 1-Methylcyclopropene (1-MCP), closely related to 1-(2-Bromoethyl)-1-methylcyclopropane by virtue of its cyclopropane core, is extensively studied for its role in inhibiting ethylene action in plants. Ethylene is a critical hormone in plant biology, influencing ripening and senescence processes. 1-MCP's ability to modulate ethylene's effects has profound implications for extending the shelf life and maintaining the quality of fruits and vegetables during storage and transportation (Watkins, 2006; Blankenship & Dole, 2003; Li et al., 2016).

Advances in Packaging Technologies

Innovative packaging technologies that incorporate active compounds like 1-MCP demonstrate the potential for significantly enhancing the preservation of fresh produce. These technologies leverage the ethylene-inhibiting properties of cyclopropane derivatives to improve safety and extend the freshness of fruits and vegetables, highlighting an area of active research and commercial interest (Hu et al., 2017).

Wirkmechanismus

Target of Action

Similar compounds, such as benzylic halides, typically interact with various biochemical entities in the cell .

Mode of Action

The mode of action of 1-(2-Bromoethyl)-1-methylcyclopropane is likely to involve electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the target, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted product .

Biochemical Pathways

It’s plausible that the compound could participate in e1 elimination reactions, which are somewhat unusual in biochemical pathways . In an E1 elimination, a leaving group departs, forming a carbocation intermediate. A proton is then abstracted from an adjacent carbon, forming a new pi bond .

Result of Action

The compound’s potential to participate in electrophilic aromatic substitution and e1 elimination reactions suggests it could influence the structure of target molecules and potentially alter their function .

Eigenschaften

IUPAC Name |

1-(2-bromoethyl)-1-methylcyclopropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Br/c1-6(2-3-6)4-5-7/h2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWXAQJREQAMFSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)CCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-nitrophenyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B2992795.png)

![1,3,8,8-Tetramethyl-5-(4-phenylmethoxyphenyl)-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B2992805.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-ethoxyphenyl)urea](/img/structure/B2992811.png)

![[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2992817.png)